(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride
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Overview
Description
(3R,4S)-3-methyl-2-oxa-8-azaspiro[45]decan-4-amine;hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the amine and hydrochloride moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate how the compound exerts its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride include:
- (3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid
- Trifluorotoluene
- Various substituted imidazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H19ClN2O |
---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;/h7-8,11H,2-6,10H2,1H3;1H/t7-,8-;/m1./s1 |
InChI Key |
WBXQTADFWTWQBM-SCLLHFNJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2(CCNCC2)CO1)N.Cl |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)N.Cl |
Origin of Product |
United States |
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